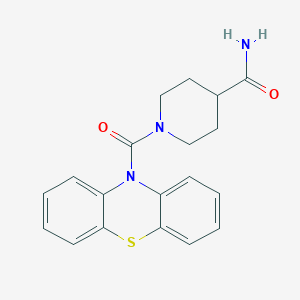
1-(10H-phenothiazin-10-ylcarbonyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(10H-phenothiazin-10-ylcarbonyl)-4-piperidinecarboxamide” is a novel compound that has been synthesized and characterized . It is a phenothiazine derivative, which is a class of compounds that have been extensively studied due to their potential applications in various fields .
Synthesis Analysis
The compound was synthesized and characterized by Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (1H and 13C NMR), and mass spectrometry . The synthesis process involved the condensation of various carbonyl compounds .Molecular Structure Analysis
The molecular structure of the compound was confirmed by single-crystal X-ray crystallographic studies . The compound was crystallized in a monoclinic crystal system with a space group of C2 .Chemical Reactions Analysis
The compound was produced from 2-(4-acetylphenoxy)-1-(10H-phenothiazin-10-yl)ethan-1-one and then condensed with various carbonyl compounds .Physical and Chemical Properties Analysis
The compound has a molecular weight of 241.30800, and its density is 1.284g/cm3 . The compound’s boiling point is 470.6ºC at 760 mmHg .Direcciones Futuras
Mecanismo De Acción
Target of Action
Phenothiazine derivatives, which this compound is a part of, have been widely utilized in various applications due to their diverse range of biological activities . They have been known to exhibit antihistamine, antimalarial, antipsychotic, antimicrobial, antitubercular, antiproliferative, anticancer, antifungal, and antioxidant activities .
Mode of Action
Phenothiazine derivatives are known to interact with their targets in various ways, depending on the specific biological activity they exhibit .
Biochemical Pathways
Phenothiazine derivatives have been known to influence a variety of biochemical pathways, depending on their specific biological activity .
Result of Action
Phenothiazine derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific biological activity .
Análisis Bioquímico
Biochemical Properties
1-(10H-phenothiazin-10-ylcarbonyl)-4-piperidinecarboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in oxidative stress responses . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in cellular metabolism and signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and oxidative stress levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function . This binding can result in the inhibition of enzyme activity, modulation of gene expression, and disruption of cellular processes. For example, the compound has been shown to inhibit the activity of topoisomerase, an enzyme crucial for DNA replication and repair, thereby leading to cell cycle arrest and apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has been observed to exhibit stability and sustained activity in both in vitro and in vivo studies . It can undergo degradation under certain conditions, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been shown to exhibit therapeutic effects, such as anticancer and antioxidant activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and detoxification . The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular energy production and oxidative stress responses. These interactions highlight the compound’s potential impact on cellular metabolism and its therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to different cellular compartments, where it exerts its effects. Its localization and accumulation within specific tissues can influence its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize to specific cellular compartments, such as the nucleus and mitochondria . Targeting signals and post-translational modifications can direct the compound to these compartments, where it interacts with biomolecules and exerts its effects. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and therapeutic potential.
Propiedades
IUPAC Name |
1-(phenothiazine-10-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c20-18(23)13-9-11-21(12-10-13)19(24)22-14-5-1-3-7-16(14)25-17-8-4-2-6-15(17)22/h1-8,13H,9-12H2,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJKPZJBTFHKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2,6-dichlorophenyl)acetyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B6031058.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B6031066.png)
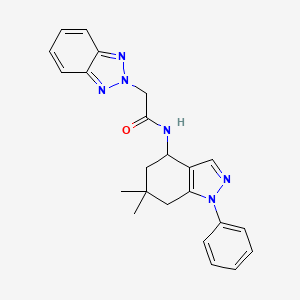
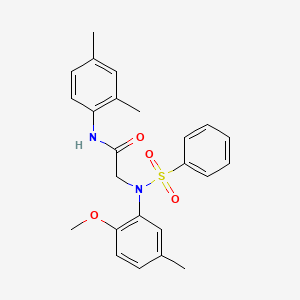
![1-[2-(3-chlorophenyl)ethyl]-4-[(3-hydroxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6031088.png)
![ethyl 4-[1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6031091.png)
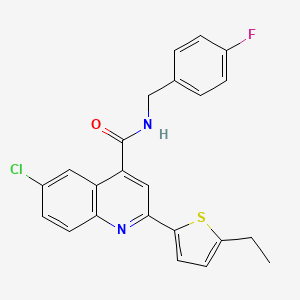
![2-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}pyrazine](/img/structure/B6031106.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6031113.png)
![2-(1-ethyl-1H-pyrazol-4-yl)-9-(2-thienyl)-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B6031119.png)
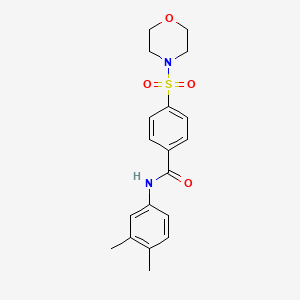
![N-(3-chloro-4-fluorophenyl)-3-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6031127.png)

![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-4-(methoxymethyl)piperidine](/img/structure/B6031149.png)
